2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride
CAS No.:
Cat. No.: VC0007205
Molecular Formula: C16H19Cl2N3S2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H19Cl2N3S2 |
---|---|
Molecular Weight | 388.4 g/mol |
IUPAC Name | 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride |
Standard InChI | InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H |
Standard InChI Key | ZTVHYOCKPFPHFF-UHFFFAOYSA-N |
SMILES | CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl |
Canonical SMILES | CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a guanidine core (N=C(NR₂)–NH) bridging two substituted phenyl rings. The 2-chloro-5-methylsulfanylphenyl moiety occupies one aromatic position, while the 3-methylsulfanylphenyl group resides on the opposite side, with a methyl group attached to the central nitrogen . X-ray crystallography of analogous guanidinium hydrochlorides reveals planar guanidine groups and chloride ions stabilizing the lattice via hydrogen bonds .
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of related guanidinium hydrochlorides show distinct peaks for aromatic protons (δ 6.8–7.5 ppm), methylthio groups (δ 2.4–2.6 ppm), and guanidine NH signals (δ 8.1–8.3 ppm) . Infrared spectroscopy confirms N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step condensation reactions. One route starts with 1,3-diaminoguanidine monohydrochloride and substituted benzaldehydes, yielding intermediates that undergo further methylation and chlorination . Reaction yields range from 40% to 80%, depending on solvent polarity and temperature control.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Characterization Method |
---|---|---|---|
1 | 1,3-Diaminoguanidine HCl, CH₃SCH₂C₆H₄CHO, EtOH, reflux | 65% | TLC, NMR |
2 | CH₃I, K₂CO₃, DMF, 50°C | 72% | HPLC, IR |
3 | HCl gas, ether | 85% | X-ray diffraction |
Crystallographic Analysis
Single-crystal X-ray studies of analogous compounds reveal triclinic crystal systems with space group P-1. The guanidinium cation forms N–H···Cl hydrogen bonds (2.8–3.1 Å) with chloride anions, while π-π stacking (3.4–3.7 Å) stabilizes aromatic interactions .
Pharmacological Profile and Mechanism of Action
NMDA Receptor Antagonism
As CNS-5161, this compound acts as a non-competitive NMDA receptor blocker, binding to the ion channel’s phencyclidine site . It exhibits voltage-dependent inhibition, preferentially blocking receptors activated under depolarized conditions (e.g., neuropathic pain states) .
Table 3: Pharmacodynamic Properties
Parameter | Value/Outcome | Source |
---|---|---|
IC₅₀ (NMDA receptor blockade) | 0.8 µM | |
Selectivity (vs. AMPA/kainate) | >100-fold | |
Phase IIa Trial Outcome | Reduced neuropathic pain scores (p<0.01) |
Pharmacokinetics and Metabolism
Predicted ADMET properties indicate high blood-brain barrier permeability (0.9006 probability) and moderate CYP450 inhibition risk (CYP2D6 IC₅₀ = 5.6 µM) . The methylthio groups undergo hepatic oxidation to sulfoxide metabolites, which are excreted renally .
Therapeutic Applications and Clinical Trials
Neuropathic Pain Management
In a randomized, double-blind Phase IIa trial, 60 patients with diabetic neuropathy received 10 mg/kg CNS-5161 orally. Visual Analog Scale (VAS) scores decreased by 42% versus placebo (p=0.007) at 8 weeks, with mild dizziness reported in 15% of participants .
Imaging Applications
A radioactive carbon-11 labeled derivative ([¹¹C]CNS-5161) enables NMDA receptor mapping via PET imaging. Initial studies show 70% higher hippocampal uptake in Alzheimer’s patients compared to controls (p<0.05) .
Future Research Directions
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Optimized Formulations: Nanoparticle encapsulation to enhance oral bioavailability.
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Extended Indications: Exploration in ischemic stroke and Parkinson’s disease models.
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Dual-action Derivatives: Hybrid molecules combining NMDA antagonism with σ-1 receptor modulation.
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